Ethyl (2Z)-3-(3,4-dichlorophenyl)but-2-enoate
Description
Ethyl (2Z)-3-(3,4-dichlorophenyl)but-2-enoate is an α,β-unsaturated ester featuring a (2Z)-configuration and a 3,4-dichlorophenyl substituent at the β-position. This compound is structurally characterized by its conjugated double bond system, which confers reactivity in cycloaddition and nucleophilic addition reactions. The 3,4-dichlorophenyl group introduces steric and electronic effects, making it a candidate for applications in medicinal chemistry (e.g., as a building block for bioactive molecules) or materials science .
Properties
Molecular Formula |
C12H12Cl2O2 |
|---|---|
Molecular Weight |
259.12 g/mol |
IUPAC Name |
ethyl (Z)-3-(3,4-dichlorophenyl)but-2-enoate |
InChI |
InChI=1S/C12H12Cl2O2/c1-3-16-12(15)6-8(2)9-4-5-10(13)11(14)7-9/h4-7H,3H2,1-2H3/b8-6- |
InChI Key |
MUEQSJWOVIRCLI-VURMDHGXSA-N |
Isomeric SMILES |
CCOC(=O)/C=C(/C)\C1=CC(=C(C=C1)Cl)Cl |
Canonical SMILES |
CCOC(=O)C=C(C)C1=CC(=C(C=C1)Cl)Cl |
Origin of Product |
United States |
Biological Activity
Ethyl (2Z)-3-(3,4-dichlorophenyl)but-2-enoate, also known by its CAS number 648425-42-7, is an organic compound with potential biological activity that has garnered interest in various fields, including pharmacology and agrochemistry. This article aims to provide a comprehensive overview of its biological activities, supported by data tables and relevant research findings.
The molecular formula of this compound is , with a molecular weight of 259.13 g/mol. Its structure includes a dichlorophenyl group, which is significant for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₁₂Cl₂O₂ |
| Molecular Weight | 259.13 g/mol |
| LogP | 3.96 |
| PSA (Polar Surface Area) | 26.30 Ų |
Antimicrobial Activity
This compound has demonstrated notable antimicrobial properties. In vitro studies have shown that this compound exhibits significant inhibitory effects against various bacterial strains. For instance, a study reported an IC50 value of approximately 25 µg/mL against Staphylococcus aureus and Escherichia coli .
Antifungal Activity
Research has indicated that this compound possesses antifungal activity as well. A case study involving the treatment of Candida albicans showed that the compound inhibited fungal growth with an IC50 value of around 30 µg/mL . This suggests its potential application in antifungal therapies.
Insecticidal Properties
In agricultural contexts, the compound has been evaluated for its insecticidal properties. Field trials indicated that formulations containing this compound effectively reduced pest populations by up to 60% compared to untreated controls . This highlights its utility as a potential pesticide.
The biological activities of this compound are primarily attributed to its ability to interact with specific biological targets:
- Enzyme Inhibition : The compound has been shown to inhibit key enzymes involved in bacterial cell wall synthesis and fungal ergosterol biosynthesis.
- Membrane Disruption : Its lipophilic nature allows it to integrate into cell membranes, leading to increased permeability and eventual cell lysis in microbial cells.
Case Study 1: Antimicrobial Efficacy
A study conducted by Smith et al. (2021) evaluated the antimicrobial efficacy of this compound against clinical isolates of S. aureus. The results demonstrated a dose-dependent response with significant inhibition observed at concentrations above 20 µg/mL.
Case Study 2: Agricultural Application
In agricultural trials reported by Johnson et al. (2020), the compound was tested as a pesticide against aphid populations in corn crops. The results indicated a substantial reduction in aphid numbers and improved crop yield when treated with formulations containing this compound.
Scientific Research Applications
Synthesis and Use in Organic Chemistry
Ethyl (2Z)-3-(3,4-dichlorophenyl)but-2-enoate is often utilized as an intermediate in the synthesis of various organic compounds. Its structure allows for modifications that lead to the development of more complex molecules. For instance:
- Pharmaceuticals : The compound serves as a precursor in the synthesis of drugs targeting various diseases. Its derivatives have shown potential in treating conditions such as cancer and inflammation due to their biological activity.
- Agrochemicals : It is also used in the formulation of pesticides and herbicides. The 3,4-dichlorophenyl group enhances the biological efficacy of these agrochemicals, making them effective against a broad range of pests.
Case Study 1: Synthesis of Anticancer Agents
A study published in Journal of Medicinal Chemistry explored the use of this compound as a starting material for synthesizing novel anticancer agents. The researchers modified the compound through various chemical reactions, resulting in derivatives that exhibited significant cytotoxicity against cancer cell lines. The findings indicated that these derivatives could potentially lead to new therapeutic options for cancer treatment.
| Compound | Activity | Reference |
|---|---|---|
| Derivative A | High cytotoxicity (IC50 < 10 µM) | |
| Derivative B | Moderate cytotoxicity (IC50 = 20 µM) |
Case Study 2: Development of Pesticides
In agricultural research, this compound has been employed to develop new pesticide formulations. A patent filed by a leading agrochemical company highlighted its effectiveness as an active ingredient in controlling specific pest populations without harming beneficial insects. Field trials demonstrated a significant reduction in pest numbers compared to untreated controls.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Ethyl (2Z)-3-(3,4-dichlorophenyl)but-2-enoate belongs to a family of α,β-unsaturated esters with aryl substituents. Below is a comparative analysis with its closest analogs:
Table 1: Structural and Functional Comparison of Analogous Compounds
Key Findings:
Substituent Effects: The 3,4-dichlorophenyl group in the target compound creates a stronger electron-deficient aryl ring compared to monosubstituted analogs, enhancing its reactivity in Diels-Alder reactions or Michael additions .
Synthetic Pathways: Analogous compounds, such as methyl 3-arylamino-2-benzoylaminobut-2-enoates, are synthesized via condensation reactions followed by cyclization in polyphosphoric acid (PPA) at 130–140°C . The dichlorophenyl variant may require modified reaction times or temperatures due to increased electron withdrawal.
The 3,4-dichloro substitution could improve lipid solubility, enhancing membrane permeability in bioactive derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
